molecular formula C15H19N3O B14521411 1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile CAS No. 62406-40-0

1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile

Cat. No.: B14521411
CAS No.: 62406-40-0
M. Wt: 257.33 g/mol
InChI Key: NURMJUXVYYLMMN-UHFFFAOYSA-N
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Description

1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinolizine core, a pyridine ring, and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile involves several steps, typically starting with the formation of the quinolizine core. The synthetic routes may include:

    Cyclization reactions: Formation of the quinolizine core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group at the desired position.

    Pyridine ring incorporation: Attachment of the pyridine ring to the quinolizine core.

    Nitrile group addition: Introduction of the nitrile group to complete the synthesis.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile can be compared with other similar compounds, such as:

    Quinolizine derivatives: Compounds with similar quinolizine cores but different substituents.

    Pyridine-containing compounds: Molecules with pyridine rings but different core structures.

    Hydroxylated nitriles: Compounds with hydroxyl and nitrile groups but different ring systems.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.

Properties

CAS No.

62406-40-0

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-hydroxy-9-pyridin-2-yl-2,3,4,6,7,8,9,9a-octahydroquinolizine-1-carbonitrile

InChI

InChI=1S/C15H19N3O/c16-11-15(19)7-4-10-18-9-3-5-12(14(15)18)13-6-1-2-8-17-13/h1-2,6,8,12,14,19H,3-5,7,9-10H2

InChI Key

NURMJUXVYYLMMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(CCCN2C1)(C#N)O)C3=CC=CC=N3

Origin of Product

United States

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